Bromocresol Green

Beschreibung

An indicator and reagent. It has been used in serum albumin determinations and as a pH indicator.

Structure

3D Structure

Eigenschaften

IUPAC Name |

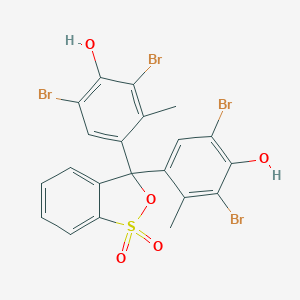

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21/h3-8,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHFZCDPYBUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Br4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044459 | |

| Record name | Bromcresol green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, light yellow purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Bromocresol green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-60-8 | |

| Record name | Bromocresol green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromcresol green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocresol green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromcresol green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocresol green | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCRESOL GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YGN0Y942M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of bromocresol green?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of Bromocresol Green (BCG), a vital triphenylmethane (B1682552) dye in various scientific domains.

Core Chemical Identity and Structure

This compound is a member of the sulfonephthalein class of dyes and is widely recognized for its utility as a pH indicator.[1] Its chemical structure is characterized by a central carbon atom bonded to three aromatic rings. Two of these are substituted with bromine atoms, methyl groups, and hydroxyl groups, while the third is part of a sultone ring structure.

The IUPAC name for this compound is 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-3-methylphenol.[2][3] The molecule's complexity gives rise to its significant properties, particularly its pH-dependent color change.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₄Br₄O₅S | [1][4] |

| Molecular Weight | 698.01 g/mol | [1][2][4] |

| CAS Number | 76-60-8 | [1][2][4] |

| Appearance | Beige to yellow-brown powder | [1][4] |

| Melting Point | 225 °C (decomposes) | [4] |

| pKa | 4.7 - 4.9 | [1][3][5] |

| pH Transition Range | 3.8 (Yellow) to 5.4 (Blue) | [3][4] |

| UV-Visible (λmax) | 423 nm, 444 nm, 617 nm | [4] |

| Solubility | Soluble in ethanol (B145695), diethyl ether, benzene (B151609). Sparingly soluble in water. | [3][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of m-cresolsulfonphthalein (cresol purple).[1][7]

Experimental Protocol: Synthesis of this compound

-

Dissolution of Reactants:

-

Dissolve 2 kg of m-cresol (B1676322) purple in 2.5 liters of glacial acetic acid.

-

Separately, prepare a solution of 1.5 kg of bromine in 1.25 liters of glacial acetic acid.[7][8]

-

-

Bromination Reaction:

-

Reaction Completion and Precipitation:

-

Isolation and Purification of Crude Product:

-

Recrystallization:

Mechanism of Action as a pH Indicator

The utility of this compound as a pH indicator stems from its ability to exist in different tautomeric forms with distinct colors at different pH values. In an aqueous solution, it undergoes ionization. Below a pH of 3.8, it is in its monoanionic form, which appears yellow. As the pH increases above 5.4, it deprotonates further to give the dianionic form, which is blue and stabilized by resonance.[1][3][4] The acid dissociation constant (pKa) for this reaction is approximately 4.8.[1] The two forms have an isosbestic point in their UV-Visible spectrum around 515 nm, indicating a direct interconversion between the two forms.[1][9]

Caption: pH-dependent equilibrium of this compound.

Key Experimental Applications and Protocols

This compound is a versatile dye with numerous applications in research and clinical diagnostics.

5.1. Serum Albumin Determination (BCG Assay)

One of the primary uses of this compound is in the colorimetric determination of serum albumin concentration.[4][9] At a slightly acidic pH, albumin binds to this compound, causing a color change from yellow-green to green-blue.[3][10] The intensity of the blue-green color, measured spectrophotometrically at approximately 628 nm, is proportional to the albumin concentration.[9][11]

Experimental Protocol: Preparation of BCG Indicator Solution for Titration

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolving: Transfer the powder to a beaker and add 2.9 ml of 0.02 N sodium hydroxide (B78521) solution.

-

Mixing: Gently warm the mixture on a hot plate and stir until the powder is completely dissolved.

-

Dilution: Quantitatively transfer the solution to a 250 ml volumetric flask.

-

Final Volume: Add distilled water to the flask to bring the final volume to the 250 ml mark and mix thoroughly.

5.2. Thin-Layer Chromatography (TLC)

This compound is used as a visualization agent in TLC for detecting acidic compounds.[1][4][9] An ethanol solution (0.04 wt%) of this compound can be sprayed onto the TLC plate. Acidic compounds with a pKa below 5.0 will appear as yellow spots on a blue background.[1]

5.3. DNA Agarose (B213101) Gel Electrophoresis

In DNA agarose gel electrophoresis, this compound serves as a tracking dye.[3][4][12] Its migration through the gel allows for the monitoring of the electrophoresis progress.

The workflow for utilizing this compound in these applications follows a logical progression from solution preparation to data analysis.

Caption: General workflow for this compound applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H14Br4O5S | CID 6451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macsenlab.com [macsenlab.com]

- 4. This compound - CAS-Number 76-60-8 - Order from Chemodex [chemodex.com]

- 5. pKa Determination of this compound | PDF | Acid Dissociation Constant | Ph [scribd.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. Page loading... [guidechem.com]

- 8. CN102285959A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. macschem.us [macschem.us]

- 10. priyamstudycentre.com [priyamstudycentre.com]

- 11. mpbio.com [mpbio.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the pKa of Bromocresol Green

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of bromocresol green, a vital pH indicator in various scientific and pharmaceutical applications. This document outlines the fundamental chemical properties, quantitative data, and a detailed experimental protocol for the spectrophotometric determination of its pKa.

Introduction to this compound

This compound (BCG), chemically known as 3,3',5,5'-tetrabromo-m-cresolsulfonphthalein, is a member of the triphenylmethane (B1682552) family of dyes, specifically a sulfonephthalein.[1] It is widely employed as a pH indicator in acid-base titrations, for preparing microbiological culture media, and as a tracking dye in DNA agarose (B213101) gel electrophoresis.[1] In clinical diagnostics, it is utilized for the measurement of serum albumin concentration.[1] The utility of this compound as a pH indicator stems from its distinct color change from yellow in acidic solutions to blue in alkaline solutions, a transition governed by its pKa.[2]

Chemical Properties and Equilibrium

In an aqueous solution, this compound exists in equilibrium between its acidic (monoanionic) and basic (dianionic) forms. The acidic form is yellow, while the basic form, stabilized by resonance, is blue.[1] The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution.

The acid dissociation constant (pKa) of this reaction is the pH at which the concentrations of the acidic and basic forms are equal.[3]

Signaling Pathway of Dissociation

The dissociation of this compound in an aqueous solution can be represented as a simple acid-base equilibrium. The protonated form (HIn), which is yellow, loses a proton to form the deprotonated, blue-colored conjugate base (In⁻).

Caption: Chemical equilibrium of this compound.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| pKa | 4.7 - 4.9 | [2][4] |

| pH Range for Color Change | 3.8 (Yellow) to 5.4 (Blue) | [5] |

| Wavelength of Maximum Absorbance (λmax) - Acidic Form (Yellow) | ~453 nm | [6] |

| Wavelength of Maximum Absorbance (λmax) - Basic Form (Blue) | ~610 nm | [6] |

| Isosbestic Point | ~515 nm | [1][2] |

Experimental Determination of pKa by Spectrophotometry

The pKa of this compound can be accurately determined using UV-Visible spectrophotometry. This method relies on the principle that the acidic and basic forms of the indicator have different absorption spectra. By measuring the absorbance of this compound solutions at various known pH values, the pKa can be calculated using the Henderson-Hasselbalch equation.[7][8]

Experimental Protocol

4.1.1 Materials and Reagents

-

This compound (sodium salt)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Citric acid, 0.1 M

-

Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), 0.2 M

-

Volumetric flasks (50 mL, 250 mL, 500 mL)

-

Pipettes

-

pH meter

-

UV-Visible spectrophotometer

-

Cuvettes

-

Distilled or deionized water

4.1.2 Preparation of Solutions

-

This compound Stock Solution (e.g., 0.04% w/v): Dissolve 0.1000 g of this compound in 14.3 mL of 0.010 M NaOH in a mortar, then transfer to a 250 mL volumetric flask and dilute to the mark with distilled water.[9]

-

Buffer Solutions (pH range ~3.8 to 5.4): Prepare a series of buffer solutions with varying pH by mixing different volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate, as described in the literature.[9] For example:

-

Buffer 1: 9.50 mL 0.1 M citric acid + 0.50 mL 0.2 M Na₂HPO₄, diluted to 50 mL.

-

Buffer 2: 8.00 mL 0.1 M citric acid + 2.00 mL 0.2 M Na₂HPO₄, diluted to 50 mL.

-

Continue with varying ratios to cover the desired pH range.

-

-

Acidic and Basic Indicator Solutions:

-

Acidic solution (HIn): Add a small amount of the this compound stock solution to a buffer solution with a pH well below 3.8 (e.g., pH 2).

-

Basic solution (In⁻): Add a small amount of the this compound stock solution to a buffer solution with a pH well above 5.4 (e.g., pH 8).

-

4.1.3 Spectrophotometric Measurements

-

Determine λmax: Scan the acidic and basic this compound solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelengths of maximum absorbance for the acidic form (λmax,HIn) and the basic form (λmax,In⁻).

-

Measure Absorbance of Buffer Solutions: For each prepared buffer solution containing this compound, measure the absorbance at λmax,In⁻. Also, measure the absorbance of the fully acidic (A_HIn) and fully basic (A_In⁻) solutions at this wavelength.

-

Measure pH: Accurately measure the pH of each buffer solution containing the indicator using a calibrated pH meter.

4.1.4 Data Analysis and pKa Calculation

The pKa can be determined using the following relationship derived from the Henderson-Hasselbalch equation:

pH = pKa + log ( [In⁻] / [HIn] )

The ratio of the concentrations of the basic to the acidic form can be determined from the absorbance measurements:

[In⁻] / [HIn] = (A - A_HIn) / (A_In⁻ - A)

Where:

-

A is the absorbance of the indicator in a given buffer solution at λmax,In⁻.

-

A_HIn is the absorbance of the fully acidic indicator solution at λmax,In⁻.

-

A_In⁻ is the absorbance of the fully basic indicator solution at λmax,In⁻.

A plot of pH versus log( (A - A_HIn) / (A_In⁻ - A) ) will yield a straight line with a y-intercept equal to the pKa.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the spectrophotometric determination of the pKa of this compound.

Caption: Workflow for pKa determination of this compound.

Conclusion

The pKa of this compound is a fundamental parameter that dictates its function as a pH indicator. Understanding the principles behind its color change and the methods for accurately determining its pKa is crucial for its effective application in research, quality control, and clinical diagnostics. The spectrophotometric method detailed in this guide provides a robust and reliable means for determining the pKa of this compound and other similar pH indicators.

References

- 1. Bromocresol_green [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pH, pKa, and the Henderson-Hasselbalch Equation [thoughtco.com]

- 4. macschem.us [macschem.us]

- 5. alexeiproskourine.wordpress.com [alexeiproskourine.wordpress.com]

- 6. ulm.edu [ulm.edu]

- 7. Virtual Labs [mas-iiith.vlabs.ac.in]

- 8. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 9. ivypanda.com [ivypanda.com]

Bromocresol Green: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bromocresol Green (BCG), a versatile triphenylmethane (B1682552) dye. This document details its chemical and physical properties, provides comprehensive experimental protocols for its key applications, and explores its emerging role in cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a widely utilized pH indicator and colorimetric reagent. Its fundamental properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 76-60-8 | [1][2][3] |

| Molecular Formula | C₂₁H₁₄Br₄O₅S | [4][5][6] |

| Molecular Weight | 698.01 g/mol | [5][7][8][9] |

| Appearance | Light yellow to beige crystalline powder | [5] |

| pH Indicator Range | pH 3.8 (Yellow) to pH 5.4 (Blue) | |

| pKa | 4.8 |

Experimental Protocols

This compound's utility spans various laboratory techniques, from colorimetric assays to chromatographic visualization. Provided below are detailed methodologies for its most common applications.

Quantification of Serum Albumin

The this compound (BCG) method is a standard colorimetric assay for the determination of albumin concentration in serum samples.

Principle: At an acidic pH, albumin binds to this compound, causing a shift in the dye's absorption spectrum. The resulting color change, from yellow-green to blue-green, is proportional to the albumin concentration and can be quantified spectrophotometrically.

Materials:

-

This compound (BCG) Reagent (0.12 mmol/L in a suitable buffer, pH 4.2)

-

Albumin Standard (e.g., 5 g/dL)

-

Spectrophotometer capable of measuring absorbance at 630 nm

-

Cuvettes (1 cm path length)

-

Micropipettes

-

Test tubes

-

Serum or plasma samples

Procedure:

-

Reagent Preparation: The BCG reagent and albumin standard are typically ready to use.

-

Assay Setup:

-

Label test tubes for a blank, standards, and unknown samples.

-

Pipette 1.0 mL of BCG reagent into each tube.

-

Add 10 µL of deionized water to the blank tube.

-

Add 10 µL of the albumin standard to the standard tubes.

-

Add 10 µL of the serum or plasma sample to the respective unknown tubes.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for 5 to 10 minutes.

-

Measurement:

-

Set the spectrophotometer to 630 nm and zero the instrument using the reagent blank.

-

Measure the absorbance of the standard and all unknown samples.

-

-

Calculation: The albumin concentration in the unknown samples can be calculated using the following formula:

Albumin Concentration (g/dL) = (Absorbance of Unknown / Absorbance of Standard) x Concentration of Standard

Visualization of Acidic Compounds in Thin-Layer Chromatography (TLC)

This compound is an effective staining agent for the visualization of acidic compounds on TLC plates.

Principle: Acidic compounds on the TLC plate will protonate the this compound indicator, resulting in yellow spots against a blue or green background.

Materials:

-

Developed and dried TLC plate

-

This compound staining solution (0.04% w/v in ethanol, with a few drops of dilute NaOH to achieve a blue-green color)

-

Spray bottle or dipping tank

-

Fume hood

Procedure:

-

Stain Preparation: Dissolve 40 mg of this compound in 100 mL of ethanol. Add dilute sodium hydroxide (B78521) solution dropwise until the solution turns from yellow to blue-green.

-

Staining:

-

Spraying Method: In a fume hood, hold the dried TLC plate and spray the staining solution evenly from a distance of 15-20 cm until the plate is saturated but not dripping.

-

Dipping Method: Briefly dip the dried TLC plate into the staining solution in a shallow tank.

-

-

Visualization: Allow the plate to air dry. Acidic compounds will appear as distinct yellow spots on a blue or green background. No heating is required for visualization.

Tracking Dye in DNA Agarose (B213101) Gel Electrophoresis

This compound can be used as a tracking dye in the loading buffer for DNA agarose gel electrophoresis to monitor the progress of the separation.

Principle: this compound is a negatively charged molecule that will migrate towards the positive electrode in an electric field. Its migration rate is dependent on the agarose gel concentration, allowing for the visual tracking of the electrophoresis run.

Materials:

-

6X Loading Buffer containing this compound

-

DNA samples

-

Agarose gel

-

Electrophoresis buffer (e.g., TAE or TBE)

-

Gel electrophoresis apparatus and power supply

Procedure:

-

Loading Buffer Preparation (6X):

-

30% (v/v) Glycerol in deionized water

-

0.25% (w/v) this compound

-

Mix thoroughly and store at 4°C.

-

-

Sample Preparation: Add 1 volume of 6X loading buffer to 5 volumes of your DNA sample. Mix gently by pipetting.

-

Gel Loading: Carefully load the DNA-dye mixture into the wells of the agarose gel.

-

Electrophoresis: Apply a constant voltage to the gel. The this compound will migrate through the gel, allowing for real-time monitoring of the electrophoresis progress. In a 1% agarose gel, this compound migrates at a rate comparable to a DNA fragment of approximately 300-500 base pairs.

Role in Cellular Signaling

Recent findings suggest that this compound may play a role in modulating cellular signaling pathways, specifically by inhibiting the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Inhibition of PGE₂-Induced HIF-1α Expression

Prostaglandin E₂ (PGE₂) has been shown to induce the expression of HIF-1α, a key transcription factor in cellular response to hypoxia and a critical player in tumor progression and inflammation. Evidence suggests that this compound can prevent the stimulatory effect of PGE₂ analogs on HIF-1α expression. The proposed mechanism involves the interruption of the signaling cascade that leads to the stabilization and transcriptional activity of HIF-1α.

References

- 1. geneticeducation.co.in [geneticeducation.co.in]

- 2. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - National Diagnostics [nationaldiagnostics.com]

- 5. pedersenscience.com [pedersenscience.com]

- 6. Loading Dye in Gel Electrophoresis | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]

- 8. DNA Loading Dye and Interactions & Importance of Its Constituents | Yashika Solutions [labitems.co.in]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of bromocresol green.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol green (BCG) is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein class of indicators.[1] It is a versatile compound widely employed in scientific research and clinical diagnostics as a pH indicator and for the colorimetric determination of serum albumin.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visualizations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

This compound is chemically known as 3,3',5,5'-tetrabromo-m-cresolsulfonphthalein.[1] It is synthesized by the bromination of cresol (B1669610) purple.[1] The compound is a light brown to beige or cream-colored powder.[1][3][4]

Tabulated Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C₂₁H₁₄Br₄O₅S | [1][5] |

| Molecular Weight | 698.01 g/mol | [1][5] |

| Appearance | Beige to brown powder | [1][3][4] |

| Melting Point | 225 °C (decomposes) | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, diethyl ether, and benzene. | [3][4] |

| pKa | 4.8 - 4.9 | [3][4] |

| pH Indicator Range | pH 3.8 (yellow) to pH 5.4 (blue) | [4] |

| UV-vis (λmax) | ~444 nm (acidic form), ~617 nm (basic form) | [6] |

| Isosbestic Point | ~515 nm | [3] |

Mechanism of Action as a pH Indicator

The utility of this compound as a pH indicator stems from its ability to exist in two different structural forms with distinct colors depending on the hydrogen ion concentration of the solution. In acidic conditions (below pH 3.8), it exists predominantly in its protonated, monoanionic form, which appears yellow. As the pH increases (above 5.4), it deprotonates to form a dianionic, quinoid structure that is stabilized by resonance, resulting in a blue color. In the intermediate pH range, the solution appears green due to the mixture of the yellow and blue forms.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% in Alcohol)

This protocol describes the preparation of a standard 0.1% this compound indicator solution for use in titrations and other pH-dependent assays.

Materials:

-

This compound powder

-

Ethyl alcohol (ethanol)

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula

-

Weighing paper

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 75 mL of ethyl alcohol to the flask.

-

Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient mixing.

-

Once the powder is fully dissolved, add ethyl alcohol to the flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a tightly sealed, labeled bottle.

Spectrophotometric Determination of the pKa of this compound

This experiment determines the acid dissociation constant (pKa) of this compound by measuring the absorbance of its acidic and basic forms at different pH values.

Materials:

-

This compound indicator solution (prepared as in 3.1)

-

Buffer solutions of known pH (ranging from pH 3 to pH 6)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation of Acidic and Basic Solutions:

-

To determine the absorbance spectrum of the fully acidic form (HIn⁻), add a small amount of the stock indicator solution to a volumetric flask and dilute with 0.1 M HCl.

-

To determine the absorbance spectrum of the fully basic form (In²⁻), add the same amount of stock indicator solution to another volumetric flask and dilute with 0.1 M NaOH.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of both the acidic and basic solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax for each form.

-

-

Preparation of Intermediate pH Solutions:

-

Prepare a series of solutions by adding a constant amount of the stock indicator solution to volumetric flasks and diluting with buffer solutions of varying known pH values (e.g., pH 3, 4, 4.5, 5, 5.5, 6).

-

-

Absorbance Measurements:

-

Measure the absorbance of each of the intermediate pH solutions at the λmax of the basic form (In²⁻).

-

-

Data Analysis:

-

The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log([In²⁻]/[HIn⁻]) The ratio of the concentrations of the basic to acidic forms can be calculated from the absorbance values.

-

Determination of Serum Albumin Concentration

The this compound method is a common colorimetric assay for the quantification of albumin in serum samples. At a slightly acidic pH, albumin binds to this compound, causing a shift in the absorbance maximum of the dye. The intensity of the color produced is directly proportional to the albumin concentration.[2][7]

Materials:

-

This compound reagent (typically containing BCG in a succinate (B1194679) buffer, pH 4.2)

-

Albumin standard solution

-

Serum samples

-

Spectrophotometer capable of reading at 628-630 nm

-

Test tubes or 96-well plate

-

Pipettes

Procedure:

-

Assay Setup:

-

Label test tubes for a reagent blank, albumin standards, and each serum sample.

-

-

Reagent Addition:

-

Pipette a defined volume of the this compound reagent into each tube.[7]

-

-

Sample/Standard Addition:

-

Incubation:

-

Absorbance Measurement:

-

Calculation:

-

Create a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the albumin concentration in the serum samples by interpolating their absorbance values on the standard curve.

-

Applications in Research and Drug Development

Beyond its use as a simple pH indicator, this compound has several applications relevant to researchers and drug development professionals:

-

Protein Quantification: The albumin binding assay is a fundamental tool in clinical chemistry and can be adapted for quantifying other proteins that bind to BCG.

-

Drug-Protein Binding Studies: The interaction of this compound with albumin can be used as a model system to study the binding of drugs to plasma proteins, which is a critical parameter in pharmacokinetics.

-

Enzyme Assays: In certain enzyme assays, a change in pH is a product of the enzymatic reaction. This compound can be used to monitor the progress of such reactions colorimetrically.

-

Cell Viability Assays: Changes in the pH of the cell culture medium can be indicative of cell metabolism and viability. This compound can be used as a simple, qualitative indicator of such changes.

-

Formulation Development: The pH of pharmaceutical formulations is often a critical quality attribute. This compound can be used as a quick screening tool to assess the pH of formulations.

Conclusion

This compound is a valuable and versatile dye with a well-characterized set of physical and chemical properties. Its distinct pH-dependent color change and its ability to bind to proteins make it an indispensable tool in a wide range of scientific disciplines. The experimental protocols provided in this guide offer a starting point for the reliable application of this compound in the laboratory. For researchers and professionals in drug development, a thorough understanding of this compound's properties and applications can facilitate numerous aspects of their work, from basic research to formulation and analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atlas-medical.com [atlas-medical.com]

- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 4. sciencenotes.org [sciencenotes.org]

- 5. How to Make this compound Indicator [thoughtco.com]

- 6. pKa Determination of this compound | PDF | Acid Dissociation Constant | Ph [scribd.com]

- 7. med.libretexts.org [med.libretexts.org]

- 8. atlas-medical.com [atlas-medical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Chemistry of Color: A Technical Guide to Bromocresol Green's pH-Dependent Transformation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the mechanism governing the color change of bromocresol green (BCG), a vital pH indicator in various scientific and clinical applications. By delving into its chemical structure, tautomeric forms, and the influence of pH, this guide offers a detailed understanding of its function. This document also presents key quantitative data, a detailed experimental protocol for the spectrophotometric determination of its acid dissociation constant (pKa), and visual representations of the underlying chemical processes.

The Core Mechanism: A Tale of Two Tautomers

This compound, a member of the triphenylmethane (B1682552) and sulfonephthalein dye families, owes its pH-indicating properties to a reversible structural transformation.[1][2] The color change is a direct consequence of the ionization of its sulfonic acid group, which leads to a shift in the equilibrium between two principal tautomeric forms: the yellow, acidic form and the blue, basic form.[1][3]

In acidic conditions (pH below 3.8), the molecule exists predominantly in its non-ionized, lactone form.[2][3] This structure possesses a conjugated system that absorbs light primarily in the blue-violet region of the visible spectrum, resulting in the perception of a yellow color.[4][5]

As the pH of the solution increases, the sulfonic acid proton dissociates. This deprotonation, occurring within a pH range of 3.8 to 5.4, leads to the opening of the lactone ring and the formation of a quinonoid structure.[2][3] This dianionic form is stabilized by resonance, which extends the conjugated system of the molecule.[1][6] The extended conjugation results in the absorption of light at a longer wavelength, primarily in the yellow-orange region of the spectrum, leading to the observed blue color at a pH above 5.4.[1][4]

The transition between these two forms is a direct interconversion, as evidenced by the presence of an isosbestic point in the UV-Visible spectrum at approximately 515 nm.[1][3][6] An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. Its existence indicates a clean conversion from the acidic to the basic form without the formation of any intermediate species.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound, providing a concise reference for experimental design and data interpretation.

| Parameter | Value | Reference(s) |

| pKa | 4.7 - 4.9 | [2][6][7][8] |

| pH Transition Range | 3.8 - 5.4 | [2][3] |

| λmax (Acidic Form) | ~423 - 444 nm | [1][2][9] |

| λmax (Basic Form) | ~615 - 616 nm | [4][5][9] |

| Isosbestic Point | ~515 nm | [1][3][6] |

Experimental Protocol: Spectrophotometric Determination of pKa

This section provides a detailed methodology for determining the pKa of this compound using UV-Visible spectrophotometry. This method relies on measuring the absorbance of BCG solutions at various pH values.

Materials and Reagents

-

This compound indicator solution (e.g., 0.04% in ethanol)

-

Buffer solutions of known pH ranging from approximately 3 to 7 (e.g., citrate (B86180) or phosphate (B84403) buffers)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

UV-Visible spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Cuvettes

Experimental Workflow

Step-by-Step Procedure

-

Preparation of "Fully Acidic" and "Fully Basic" BCG Solutions:

-

To determine the absorbance spectra of the two forms of BCG, prepare two reference solutions.

-

Acidic Solution: Add a small, precise volume of the BCG stock solution to a volumetric flask and dilute with 0.1 M HCl.

-

Basic Solution: Add the same volume of BCG stock solution to another volumetric flask and dilute with 0.1 M NaOH.

-

-

Spectrophotometric Scans:

-

Using a spectrophotometer, scan the absorbance of the "fully acidic" and "fully basic" solutions over the visible wavelength range (e.g., 400 nm to 700 nm).

-

From the spectra, identify the wavelength of maximum absorbance (λmax) for the basic (blue) form of this compound. This is typically around 615 nm.[4][5]

-

-

Preparation of Test Solutions:

-

Prepare a series of solutions by adding a constant, precise volume of the BCG stock solution to separate volumetric flasks.

-

Dilute each flask to the mark with a different pH buffer solution, covering the range of approximately pH 3 to 7.

-

-

Absorbance and pH Measurements:

-

Set the spectrophotometer to the previously determined λmax of the basic form.

-

Measure the absorbance of each of the buffered BCG solutions.

-

Using a calibrated pH meter, accurately measure the pH of each of the buffered BCG solutions.

-

-

Data Analysis:

-

Plot the measured absorbance values (y-axis) against the corresponding measured pH values (x-axis).

-

The resulting graph should be a sigmoidal curve.

-

The pKa of this compound is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[8]

-

Conclusion

The color change mechanism of this compound is a well-characterized process rooted in the principles of acid-base chemistry and molecular structure. The transition from the yellow lactone form in acidic media to the blue quinonoid form in basic media is a direct result of deprotonation and a subsequent extension of the molecule's conjugated system. The quantitative parameters and experimental protocols detailed in this guide provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile pH indicator in their work. A thorough understanding of its properties is crucial for accurate experimental design and the reliable interpretation of results in a wide range of applications, from titrations and microbiological growth media to clinical diagnostics.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. priyamstudycentre.com [priyamstudycentre.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:76-60-8 | Chemsrc [chemsrc.com]

- 6. Bromocresol_green [chemeurope.com]

- 7. This compound [chembk.com]

- 8. pKa Determination of this compound | PDF | Acid Dissociation Constant | Ph [scribd.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Bromocresol Green: pH Range, Visual Transition, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of bromocresol green (BCG), a triphenylmethane (B1682552) dye widely utilized as a pH indicator in various scientific applications, including acid-base titrations and biochemical assays.[1][2][3] This guide details its chemical properties, the mechanism of its color transition, and standardized protocols for its practical application in a laboratory setting.

Core Properties and Mechanism of Action

This compound (3′,3″,5′,5″-tetrabromo-m-cresolsulfonphthalein) is a member of the sulfonephthalein class of dyes.[3] Its utility as a pH indicator stems from its ability to exist in two distinct, colored forms depending on the hydronium ion concentration of the solution.

In an aqueous medium, BCG undergoes ionization. The monoanionic form, prevalent in acidic conditions, appears yellow. As the pH increases, it undergoes a further deprotonation to yield a dianionic form, which presents a blue color.[1][3][4] This blue form is stabilized by an extended resonance structure.[1][4][5] The transition between these two states is fully reversible and occurs over a specific pH range.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison. These values are critical for the correct application of BCG in pH-sensitive experimental designs.

| Parameter | Value | Description |

| pH Transition Range | 3.8 – 5.4 | The pH range over which the indicator visibly changes from its acidic color to its basic color.[1][2][6][7][8] |

| Acidic Color (pH < 3.8) | Yellow | The color of the monoanionic (protonated) form of the indicator.[1][2][7][9] |

| Intermediate Color | Green | A mixture of the yellow and blue forms is observed within the transition range.[1][2] |

| Basic Color (pH > 5.4) | Blue | The color of the dianionic (deprotonated) form of the indicator.[1][2][7][9] |

| pKa (Acid Dissociation Constant) | ~4.7 - 4.9 | The pH at which the concentrations of the acidic and basic forms are equal.[1][3][4][7][10] |

| λmax (Acidic Form) | 435 nm - 453 nm | The wavelength of maximum absorbance for the yellow, protonated form.[11][12] |

| λmax (Basic Form) | 610 nm - 619 nm | The wavelength of maximum absorbance for the blue, deprotonated form.[11][12][13] |

| Isosbestic Point | ~515 nm | The wavelength at which the molar absorptivity of the acid and base forms are equal, indicating a direct interconversion.[3] |

Visual Transition Pathway

The equilibrium between the acidic (yellow) and basic (blue) forms of this compound is dictated by the solution's pH. The addition of an acid shifts the equilibrium to the left, favoring the yellow HIn⁻ form, while the addition of a base shifts it to the right, favoring the blue In²⁻ form.

Caption: pH-driven equilibrium of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound in common laboratory procedures.

Two standard preparations are provided for aqueous and alcoholic solutions.

A. 0.1% (w/v) Alcoholic Solution [1][2]

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 75 mL of 95% ethyl alcohol and agitate until the powder is completely dissolved.

-

Dilution: Once dissolved, dilute the solution to the 100 mL mark with 95% ethyl alcohol.

-

Mixing & Storage: Stopper the flask and invert several times to ensure homogeneity. Store in a tightly sealed container.

B. 0.04% (w/v) Aqueous Solution [1][2]

-

Weighing: Accurately weigh 0.04 g of the sodium salt of this compound. The sodium salt is recommended for better water solubility. If using the acid form, first dissolve it in a small amount of 0.1 M NaOH as described in Protocol 4.3, step 1.

-

Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of deionized water and agitate until fully dissolved.

-

Dilution: Dilute the solution to the 100 mL mark with deionized water.

-

Mixing & Storage: Stopper the flask and invert to mix thoroughly. Store in a sealed container.

This protocol is suitable for the titration of a weak base (e.g., sodium carbonate) with a strong acid (e.g., HCl), where the endpoint is expected to be in the pH 3.8-5.4 range.[14][15]

-

Sample Preparation: Pipette a known volume of the analyte (weak base) into a clean Erlenmeyer flask. Dilute with approximately 50 mL of deionized water if necessary.

-

Indicator Addition: Add 3-4 drops of the prepared this compound indicator solution to the flask. The solution should turn blue, indicating a basic pH.[15]

-

Titration Setup: Fill a burette with the standardized strong acid titrant and record the initial volume.

-

Titration Process: Slowly add the titrant to the analyte while continuously swirling the flask. As the endpoint is approached, the solution will transition from blue to a transient green.[16]

-

Endpoint Determination: The endpoint is reached when the solution undergoes a sharp color change from blue-green to a stable yellow with the addition of a single drop of titrant.[15]

-

Volume Recording: Record the final volume of the titrant from the burette. Calculate the volume of titrant used to determine the concentration of the analyte. For titrations involving carbonate, gentle heating near the endpoint can expel dissolved CO2 for a sharper endpoint.[15]

This method utilizes Beer-Lambert's law to determine the pKa of this compound.[13]

-

Stock Solution Preparation: Prepare a stock solution of this compound by dissolving approximately 40 mg of its sodium salt in deionized water and diluting to 500 mL in a volumetric flask.[17][18]

-

Preparation of Acid/Base Form Solutions:

-

Acidic (HIn⁻) Solution: Transfer a 25.00 mL aliquot of the stock indicator solution to a 100 mL volumetric flask. Add 25 mL of 0.5 M HCl and dilute to the mark with deionized water.[17][18] This solution forces the equilibrium entirely to the yellow, protonated form.

-

Basic (In²⁻) Solution: Transfer a 25.00 mL aliquot of the stock indicator solution to a separate 100 mL volumetric flask. Add 25 mL of 0.4 M NaOH and dilute to the mark.[17][18] This ensures the indicator is completely in its blue, deprotonated form.

-

-

Spectra Acquisition:

-

Calibrate a spectrophotometer with a deionized water blank.

-

Obtain the full absorption spectra (400-650 nm) for both the acidic and basic solutions to determine the wavelength of maximum absorbance (λmax) for each form.[17][18] The λmax for the basic (blue) form is typically used for subsequent measurements.

-

-

Buffer Series Preparation: Prepare a series of buffer solutions with known pH values spanning the range of approximately 4.0 to 6.0.

-

Sample Measurement: For each buffer solution, add a precise volume of the stock indicator solution (e.g., 25.00 mL of stock to 50.0 mL of buffer, diluted to 100 mL). Measure the absorbance of each solution at the predetermined λmax of the basic form.[12][17]

-

Data Analysis:

-

The pKa can be determined by plotting the measured absorbance against the known pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[19]

-

Alternatively, using the Henderson-Hasselbalch equation, plot pH versus log([In²⁻]/[HIn⁻]). The ratio of concentrations can be calculated from the absorbance values. The y-intercept of this linear plot is the pKa.[20]

-

References

- 1. priyamstudycentre.com [priyamstudycentre.com]

- 2. How to Make this compound Indicator [thoughtco.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. micromasterlab.com [micromasterlab.com]

- 7. macsenlab.com [macsenlab.com]

- 8. pH indicator solutions [atmo.arizona.edu]

- 9. transformationtutoring.com [transformationtutoring.com]

- 10. fiveable.me [fiveable.me]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ulm.edu [ulm.edu]

- 13. ivypanda.com [ivypanda.com]

- 14. homework.study.com [homework.study.com]

- 15. homeworkforyou.com [homeworkforyou.com]

- 16. webhost.bridgew.edu [webhost.bridgew.edu]

- 17. Procedure [chem.fsu.edu]

- 18. chem.fsu.edu [chem.fsu.edu]

- 19. pKa Determination of this compound | PDF | Acid Dissociation Constant | Ph [scribd.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Bromocresol Green in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromocresol green in a range of common laboratory solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes a detailed compilation of solubility data, a step-by-step experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (BCG) is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein family of indicators.[1] Its chemical formula is C21H14Br4O5S.[1] In its solid form, it typically appears as a light brown powder.[2] It is widely employed as a pH indicator in various applications, including titrations and microbiological growth media.[1] In aqueous solutions, this compound exhibits a color transition from yellow at a pH below 3.8 to blue at a pH above 5.4.[3] The compound can exist in its free acid form, which is a light brown solid, or as a sodium salt, which is a dark green solid.[1]

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C21H14Br4O5S | [1] |

| Molar Mass | 698.01 g/mol | [1] |

| Appearance | Beige to brown powder | [1] |

| Melting Point | 225 °C (decomposes) | [1] |

| pKa | 4.90 | [1] |

| UV-vis (λmax) | 423 nm | [3] |

Solubility of this compound

The solubility of this compound is a critical parameter for its effective application in various experimental and analytical procedures. This section provides a detailed summary of its solubility in aqueous and organic solvents.

Solubility in Aqueous Solutions

This compound in its free acid form is sparingly soluble in water.[1] One source indicates a solubility of 6 g/L at 20 °C. The sodium salt of this compound is more soluble in water, with one source stating a clear solution can be made at 0.1% in water, which is equivalent to 1 g/L.[4][5] Another source indicates a solubility of 1 mg/mL for the sodium salt in water.[5] The solubility of this compound in aqueous solutions is pH-dependent due to the ionization of its acidic functional groups.[1]

Solubility in Organic Solvents

This compound exhibits a range of solubilities in common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Data Type | Reference |

| Ethanol | Very Soluble | Qualitative | [1] |

| At least 1 g/L* | Quantitative (minimum) | [6] | |

| Methanol | At least 0.4 g/L** | Quantitative (minimum) | [7] |

| Acetone | Very Soluble | Qualitative | [2] |

| Benzene | Soluble | Qualitative | [1] |

| Ethyl Acetate | Soluble | Qualitative | [8] |

| Diethyl Ether | Very Soluble | Qualitative | [1] |

| Chloroform | Sparingly Soluble | Qualitative | [2] |

| Isopropanol | Sparingly Soluble | Qualitative | [2] |

| At least 1 g/L*** | Quantitative (minimum) | [9][10] | |

| Glycerol | Insoluble | Qualitative | [2] |

| Hexane | Insoluble | Qualitative | [2] |

* Based on the preparation of a 0.1% solution in alcohol.[6] ** Based on the preparation of a 0.04% (w/v) solution in methanol.[7] *** Based on the preparation of a 0.1% w/v solution in isopropanol.[9][10]

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in a given solvent, employing the widely accepted shake-flask method followed by spectrophotometric analysis.

Materials and Equipment

-

This compound (solid powder)

-

Solvent of interest

-

Analytical balance

-

Spatula

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a vial containing a known volume of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

To ensure complete removal of any suspended particles, centrifuge the solution at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean, dry vial.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the solvent of interest with a known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. priyamstudycentre.com [priyamstudycentre.com]

- 4. This compound sodium salt [sorachim.com]

- 5. This compound crystalline 62625-32-5 [sigmaaldrich.com]

- 6. How to Make this compound Indicator [thoughtco.com]

- 7. reagecon.com [reagecon.com]

- 8. This compound CAS#: 76-60-8 [m.chemicalbook.com]

- 9. abchemicalindustries.com [abchemicalindustries.com]

- 10. This compound 0.1% w/v SOLUTION IN IPA | Laboratory Chemicals | Article No. 2271C [lobachemie.com]

An In-depth Technical Guide to the Safe Handling of Bromocresol Green

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for bromocresol green, a triphenylmethane (B1682552) dye commonly used as a pH indicator in various laboratory applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Physicochemical Properties

Proper handling and storage procedures are largely dictated by the physical and chemical properties of a substance. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Appearance | Beige or dark green powder/solid | [1][2] |

| Molecular Formula | C21H14Br4O5S | [1] |

| Molecular Weight | 698.01 g/mol | [1] |

| Melting Point | 225 °C / 437 °F | [1] |

| pH | No information available | [1] |

| Boiling Point/Range | No information available | [1] |

| Flash Point | No information available | [1] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in other solvents | Soluble in alcohol, ether, and ethyl acetate; fairly soluble in benzene | [3] |

| Vapor Pressure | Negligible | [3] |

Toxicological and Ecotoxicological Data

Understanding the toxicological profile of this compound is essential for risk assessment and implementing appropriate safety measures. The available data is summarized below.

| Endpoint | Result | Reference |

| Acute Oral Toxicity | No data available | [1] |

| Acute Dermal Toxicity | No data available | [1] |

| Acute Inhalation Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | May cause skin irritation. | [4] |

| Serious Eye Damage/Irritation | May cause eye irritation. | [4][5] |

| Respiratory or Skin Sensitization | No evidence of a sensitization effect. | [4] |

| Germ Cell Mutagenicity | No evidence of a mutagenic effect. | [4] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [4][5] |

| Reproductive Toxicity | No evidence of negative reproductive effects. | [4] |

| Ecotoxicity | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [3] |

Handling and Storage

Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the chemical.

3.1. Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Avoid the formation of dust.[1]

-

Do not ingest or inhale.[1]

-

Wash hands thoroughly after handling and before breaks.[1][2]

-

Remove and wash contaminated clothing before reuse.[1]

3.2. Storage:

-

Protect from light and moisture.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1][7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is a critical barrier against exposure.

| PPE | Specifications | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [2] |

| Skin Protection | Protective gloves (e.g., natural rubber, neoprene, PVC). | [4] |

| Body Protection | Laboratory coat. | [6] |

| Respiratory Protection | Not required under normal conditions of use. If dust is generated, a NIOSH-approved respirator for dusts may be necessary. | [2][6] |

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

5.1. First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, seek medical attention.[1][2][5]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[1][2]

5.2. Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, and sulfur oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

5.3. Accidental Release Measures:

In the case of a spill, follow a structured response to mitigate the hazard. The logical workflow for handling a this compound spill is illustrated in the diagram below.

Caption: Logical workflow for handling a this compound spill.

Stability and Reactivity

-

Conditions to Avoid: Avoid dust formation, excess heat, and incompatible products.[1][7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[1][7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and sulfur oxides.[1]

-

Hazardous Polymerization: Does not occur.[1]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or the environment.[3][5]

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

- 1. thermofishersci.in [thermofishersci.in]

- 2. di-corp.com [di-corp.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. This compound: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

The Sulfonephthalein Dyes: A Technical Guide to their Discovery, Chemistry, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core chemical principles of sulfonephthalein dyes. From their origins in the burgeoning field of synthetic chemistry to their modern applications as pH indicators and analytical reagents, this document provides a comprehensive overview for professionals in research and development.

Discovery and History: From Coal Tar to Clinical Diagnostics

The story of sulfonephthalein dyes is intrinsically linked to the rise of synthetic organic chemistry in the late 19th and early 20th centuries. While not marked by a single "eureka" moment, their development was a logical progression from the groundbreaking work on coal tar derivatives.

The journey begins with the discovery of saccharin (B28170) in 1879 by Ira Remsen and Constantin Fahlberg at Johns Hopkins University. While investigating the oxidation of o-toluenesulfonamide, a coal tar derivative, they serendipitously discovered the intensely sweet taste of its product, benzoic sulfinide, which they named saccharin. This discovery not only introduced the first artificial sweetener but also laid the groundwork for the synthesis of a new class of compounds.

The key precursor to sulfonephthalein dyes is 2-sulfobenzoic anhydride (B1165640), which can be formed from saccharin. The first synthesis of a sulfonephthalein dye, phenolsulfonphthalein (commonly known as Phenol (B47542) Red), is believed to have occurred in Remsen's laboratory. The synthesis involves the condensation of 2-sulfobenzoic anhydride with phenols. This reaction is analogous to the synthesis of phenolphthalein (B1677637) from phthalic anhydride and phenol, a discovery made by Adolf von Baeyer in 1871.

One of the earliest and most significant applications of a sulfonephthalein dye was the use of Phenol Red in the phenolsulfonphthalein (PSP) test, developed in 1911. This test was used to assess renal function by measuring the excretion rate of the dye, marking a pivotal moment in the use of synthetic dyes in medical diagnostics.

Quantitative Data of Common Sulfonephthalein Dyes

The utility of sulfonephthalein dyes as pH indicators stems from their distinct color changes at specific pH ranges. These properties are quantified by their acid dissociation constants (pKa) and the wavelength of maximum absorbance (λmax) for their acidic and basic forms.

| Dye Name | pKa₁ | pKa₂ | λmax (acidic form) | λmax (basic form) | pH Transition Range |

| Phenol Red | 1.2 | 7.7-8.0 | 443 nm | 570 nm | 6.8 (Yellow) – 8.2 (Red) |

| Bromocresol Green | 4.7-4.9 | - | 423 nm | 617 nm | 3.8 (Yellow) – 5.4 (Blue) |

| Bromocresol Purple | 6.3 | - | 419-432 nm | 589-591 nm | 5.2 (Yellow) – 6.8 (Purple) |

| Bromothymol Blue | 7.1 | - | 433 nm | 615 nm | 6.0 (Yellow) – 7.6 (Blue) |

| Thymol Blue | 1.6 | 9.2 | 430 nm | 596 nm | 1.2 (Red) – 2.8 (Yellow) & 8.0 (Yellow) – 9.6 (Blue) |

| Cresol Red | 1.0-1.8 | 8.2 | 434 nm | 573 nm | 0.2 (Red) – 1.8 (Yellow) & 7.2 (Yellow) – 8.8 (Reddish-purple) |

| Chlorophenol Red | 6.0 | - | 433 nm | 575 nm | 4.8 (Yellow) – 6.8 (Red) |

Experimental Protocols: Synthesis of Sulfonephthalein Dyes

The following protocol details a general method for the synthesis of sulfonephthalein dyes via a microwave-assisted reaction, which is a modern, efficient, and solvent-free approach.

3.1. General Microwave-Assisted Synthesis of Sulfonephthalein Dyes

This protocol is adapted for the synthesis of Phenol Red from 2-sulfobenzoic anhydride and phenol. It can be modified for other sulfonephthalein dyes by substituting phenol with the appropriate phenolic derivative.

Materials:

-

2-sulfobenzoic anhydride

-

Phenol

-

Concentrated sulfuric acid (catalyst)

-

Microwave synthesizer

-

Reaction vessel (appropriate for microwave synthesis)

-

Stir bar

-

Beaker

-

Distilled water

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine 2-sulfobenzoic anhydride and a twofold molar excess of phenol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Microwave Irradiation: Place the reaction vessel in the microwave synthesizer. Irradiate the mixture at a power and for a duration sufficient to induce the reaction (e.g., 300-500 W for 5-15 minutes). The reaction progress can often be monitored by a visible color change.

-

Work-up: After cooling, add distilled water to the reaction mixture to precipitate the crude product.

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove unreacted starting materials and the acid catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain the purified sulfonephthalein dye.

-

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature.

-

Characterization: Confirm the identity and purity of the product using appropriate analytical techniques, such as melting point determination, NMR spectroscopy, and UV-Vis spectroscopy.

Mechanism of Action and Visualization

The function of sulfonephthalein dyes as pH indicators is a direct result of their ability to undergo structural changes in response to varying hydrogen ion concentrations. These structural rearrangements alter the electronic conjugation of the molecule, which in turn changes the wavelengths of light it absorbs, resulting in a visible color change.

4.1. General Mechanism of Color Change

In acidic solutions, the sulfonephthalein molecule typically exists in a lactone form, which is colorless or lightly colored. As the pH increases, the lactone ring opens, and the molecule is deprotonated, leading to a highly conjugated quinoid structure. This extended conjugation is responsible for the intense color of the basic form of the indicator. A second deprotonation can occur at a higher pH for some indicators.

4.2. Visualizing the pH-Dependent Structural Changes

The following diagrams, generated using the DOT language, illustrate the signaling pathway (chemical transformation) of a generic sulfonephthalein dye, Phenol Red, as it transitions between its acidic and basic forms.

Caption: pH-induced structural transition of Phenol Red.

4.3. Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of sulfonephthalein dyes.

Caption: Workflow for sulfonephthalein dye synthesis.

An In-depth Technical Guide to Bromocresol Green Absorbance Spectrum Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance spectrum analysis of bromocresol green (BCG), a versatile pH indicator dye. This document details the core principles of its spectral behavior, experimental protocols for its analysis, and the chemical basis for its colorimetric properties. The information presented is intended to support researchers and professionals in various scientific fields, including drug development, where precise pH measurement and control are critical.

Core Principles of this compound Spectral Behavior

This compound is a member of the triphenylmethane (B1682552) family of dyes and is widely used as a pH indicator.[1][2] Its utility stems from a distinct color change from yellow in acidic conditions to blue in basic conditions, a transition that can be precisely quantified using spectrophotometry. This change in color is a direct result of a change in the molecule's chemical structure in response to varying hydrogen ion concentrations (pH).

In an aqueous solution, this compound exists in two primary forms: a monoanionic (HIn) form, which is yellow, and a dianionic (In²⁻) form, which is blue.[1] The equilibrium between these two forms is governed by the solution's pH. At a pH below 3.8, the yellow acidic form is predominant, while at a pH above 5.4, the blue basic form dominates.[1][3] The acid dissociation constant (pKa) for this reaction is approximately 4.8 to 4.9.[1][2]

The two forms of this compound exhibit unique absorbance spectra. The acidic form has a maximum absorbance (λmax) in the blue-violet region of the visible spectrum, while the basic form's λmax is in the orange-red region. A key feature of the overlapping spectra of these two forms is the presence of an isosbestic point. This is a specific wavelength at which the molar absorptivity of the acidic and basic forms are equal.[1] Consequently, the absorbance at this wavelength is directly proportional to the total concentration of the dye, regardless of the pH of the solution.[1]

Quantitative Spectrophotometric Data

The following table summarizes the key quantitative parameters associated with the absorbance spectrum of this compound. These values are critical for accurate spectrophotometric analysis and pH determination.

| Parameter | Acidic Form (HIn) | Basic Form (In²⁻) | Isosbestic Point | pKa |

| Color | Yellow | Blue | - | - |

| λmax | ~423 - 445 nm[1][4] | ~610 - 618 nm[4][5][6] | ~515 nm[1] | ~4.8 - 4.9[1][2] |

Experimental Protocols

Accurate determination of the absorbance spectrum of this compound requires careful preparation of solutions and precise spectrophotometric measurements. The following protocols provide a detailed methodology for these procedures.

Preparation of this compound Stock Solution (0.04% w/v)

-

Weighing: Accurately weigh 40.0 mg of the sodium salt of this compound.[7]

-

Dissolving: Dissolve the weighed powder in deionized water.[3][7]

-

Dilution: Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.[3] Mix thoroughly to ensure a homogenous solution.

Determination of Absorbance Spectra of Acidic and Basic Forms

-

Pipetting: Transfer 25.00 mL aliquots of the this compound stock solution into two separate 100 mL volumetric flasks.[7]

-

Acidification: To one flask, add 25 mL of 0.5 M HCl to convert the dye to its acidic (yellow) form.[7]

-

Alkalinization: To the second flask, add 25 mL of 0.4 M NaOH to convert the dye to its basic (blue) form.[7]

-

Dilution: Dilute both solutions to the 100 mL mark with deionized water and mix well.[7]

-

Spectrophotometric Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance of each solution.

-

Scan a wavelength range from 400 nm to 700 nm.

-

Use deionized water as a blank to zero the instrument.[7]

-

Record the absorbance values at regular intervals (e.g., 10 nm) and at smaller intervals around the absorbance maxima to accurately determine the λmax for both the acidic and basic forms.[7]

-

Visualizing Key Processes

The following diagrams illustrate the experimental workflow for absorbance spectrum analysis and the chemical equilibrium of this compound.

Caption: Experimental workflow for BCG absorbance analysis.